5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine
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Overview
Description
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine is a heterocyclic compound with a molecular formula of C10H13N3S. This compound belongs to the class of thiadiazolidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine typically involves the reaction of ethyl hydrazinecarbodithioate with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
The process may be optimized for higher yield and purity through the use of advanced purification techniques and catalysts .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazolidines.
Scientific Research Applications
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of sulfur and nitrogen atoms in the thiadiazolidine ring enhances its ability to form hydrogen bonds and interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,3,4-thiadiazolidin-2-imine: Lacks the ethyl group, resulting in different biological activities.
5-Methyl-3-phenyl-1,3,4-thiadiazolidin-2-imine: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological properties. This structural feature makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13N3S |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine |
InChI |
InChI=1S/C10H13N3S/c1-2-9-12-13(10(11)14-9)8-6-4-3-5-7-8/h3-7,9,11-12H,2H2,1H3 |
InChI Key |
WEXLJMFSFPYZKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NN(C(=N)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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